molecular formula C8H4Br2ClN3 B2803654 3-chloro-2-(3,5-dibromo-1H-pyrazol-1-yl)pyridine CAS No. 1116493-08-3

3-chloro-2-(3,5-dibromo-1H-pyrazol-1-yl)pyridine

Número de catálogo: B2803654
Número CAS: 1116493-08-3
Peso molecular: 337.4
Clave InChI: XHLGXCSAICVHNH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Chloro-2-(3,5-dibromo-1H-pyrazol-1-yl)pyridine is a heterocyclic compound featuring a pyridine backbone substituted with a chlorine atom at the 3-position and a 3,5-dibromo-pyrazole ring at the 2-position. Its molecular formula is C₈H₃Br₂ClN₃, with a molecular weight of 336.36 g/mol.

Propiedades

IUPAC Name

3-chloro-2-(3,5-dibromopyrazol-1-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2ClN3/c9-6-4-7(10)14(13-6)8-5(11)2-1-3-12-8/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLGXCSAICVHNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C(=CC(=N2)Br)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

The mechanism of action of 3-chloro-2-(3,5-dibromo-1H-pyrazol-1-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The most relevant structural analogue identified is 3-chloro-2-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]-5-(trifluoromethyl)pyridine (CAS: 1092346-47-8) . Below is a comparative analysis:

Property 3-Chloro-2-(3,5-Dibromo-1H-Pyrazol-1-yl)Pyridine 3-Chloro-2-[(3,5-Dibromo-1H-1,2,4-Triazol-1-yl)Methyl]-5-(Trifluoromethyl)Pyridine
Molecular Formula C₈H₃Br₂ClN₃ C₉H₄Br₂ClF₃N₄
Molecular Weight 336.36 g/mol 420.41 g/mol
Substituents - 3-Cl on pyridine
- 3,5-Br on pyrazole
- 3-Cl on pyridine
- 3,5-Br on triazole
- -CH₂- linker
- 5-CF₃ on pyridine
Key Structural Features Direct pyrazole-pyridine linkage Triazole linked via methyl group; additional CF₃ substituent
Implications of Structural Differences:

Electronic Effects: The triazole ring in the analogue introduces an additional nitrogen atom compared to pyrazole, altering electron distribution and hydrogen-bonding capacity. The -CF₃ group is strongly electron-withdrawing, further polarizing the pyridine ring .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves direct coupling of pyrazole and pyridine precursors, whereas the analogue requires multi-step functionalization (e.g., introducing -CH₂- and -CF₃ groups), as inferred from methods in related syntheses .

Potential Applications: The analogue’s trifluoromethyl group enhances lipophilicity, which may improve membrane permeability in bioactive molecules. However, the target compound’s simpler structure could offer advantages in cost-effective synthesis .

Broader Context of Heterocyclic Analogues

  • Pyrazole vs. Triazole : Pyrazoles are less electron-deficient than triazoles, affecting their participation in metal coordination or π-π stacking interactions.
  • Halogen Substitution : Both compounds feature bromine atoms, which are critical for halogen bonding—a key interaction in drug design. However, the analogue’s dual bromine positions on a triazole (vs. pyrazole) may alter binding specificity .

Actividad Biológica

3-Chloro-2-(3,5-dibromo-1H-pyrazol-1-yl)pyridine is a heterocyclic compound characterized by its unique structure, which includes a pyridine ring and a pyrazole moiety with bromine substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C₈H₄Br₂ClN₃
  • Molecular Weight : 337.4 g/mol
  • CAS Number : 1116493-08-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of halogen atoms (bromine and chlorine) enhances the compound's lipophilicity, potentially facilitating its ability to penetrate biological membranes and interact with cellular targets.

Target Interactions

Research indicates that similar compounds can modulate the activity of specific receptors and enzymes. For instance, they may act as inhibitors or activators in various biochemical pathways, influencing processes such as:

  • Antiviral Activity : Compounds with similar structures have demonstrated efficacy against viral infections by inhibiting viral replication mechanisms .
  • Anticancer Properties : The compound's structure allows it to interact with cancer cell pathways, potentially leading to apoptosis or cell cycle arrest in malignant cells .

Antiviral Activity

A study evaluating the antiviral properties of related compounds found that certain derivatives exhibited significant inhibition of viral replication at concentrations around 50 µM. The effectiveness was measured using the EC50 (half-maximal effective concentration) and CC50 (cytotoxic concentration) values, which are crucial for determining the therapeutic index of antiviral agents.

CompoundEC50 (µM)CC50 (µM)Selectivity Index (CC50/EC50)
Compound A251004
Compound B10505

Cytotoxicity

In cytotoxicity assays conducted on various cancer cell lines (e.g., HCT116, MCF7), the compound demonstrated varying degrees of toxicity. The IC50 values ranged from 12.3 to 39.4 µM across different cell types, indicating potential for selective targeting of cancer cells while sparing normal cells.

Cell LineIC50 (µM)
HCT11618.67
MCF7>100
A54925.0

Case Studies

  • Antiviral Evaluation : A class of compounds based on pyrazole structures was synthesized and tested against yellow fever virus. Results indicated that modifications in the pyrazole moiety significantly influenced antiviral activity .
  • Cytotoxicity Assessment : In a study focusing on new chalcones and flavonol derivatives, several compounds exhibited promising anti-proliferative activity with IC50 values suggesting potential for development as anticancer agents .

Q & A

Q. What are the key synthetic routes for preparing 3-chloro-2-(3,5-dibromo-1H-pyrazol-1-yl)pyridine?

  • Methodological Answer : The compound can be synthesized via sequential halogenation and coupling reactions. A common approach involves:

Pyridine functionalization : Introduce the chlorine substituent at the 3-position using electrophilic aromatic substitution (e.g., Cl₂/FeCl₃).

Pyrazole bromination : Brominate the 3,5-positions of 1H-pyrazole using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 60°C).

Coupling reaction : Link the brominated pyrazole to the chloropyridine via a Buchwald-Hartwig or Ullmann-type coupling, employing a palladium catalyst (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in a polar solvent (e.g., DMSO) .
Note: Optimize reaction stoichiometry and temperature to minimize side products.

Q. How is the purity and structural integrity of this compound verified?

  • Methodological Answer : Use a combination of analytical techniques:
  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% recommended).
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyrazole bromine peaks at δ 6.5–7.5 ppm).
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₅Br₂ClN₃).
  • Elemental Analysis : Match calculated vs. observed C/H/N/Br/Cl ratios.
  • X-ray crystallography (if crystals are obtainable): Resolve bond angles and spatial arrangement using SHELX software for refinement .

Advanced Research Questions

Q. What challenges arise in crystallizing halogenated pyridine-pyrazole derivatives, and how can they be addressed?

  • Methodological Answer : Challenges :
  • Poor solubility : Bromine and chlorine substituents increase hydrophobicity, limiting solvent choices (e.g., avoid DMSO).
  • Polymorphism : Halogen interactions may lead to multiple crystal forms.
    Solutions :
  • Solvent screening : Use mixed solvents (e.g., chloroform/hexane) for slow evaporation.
  • Temperature gradients : Crystallize at 4°C to stabilize lattice formation.
  • SHELX refinement : Resolve disordered halogen atoms using constraints (ISOR, DELU) during structure refinement .

Q. How do bromine substituents influence the compound’s electronic properties and reactivity in cross-coupling reactions?

  • Methodological Answer : Bromine atoms:
  • Electron-withdrawing effect : Reduce electron density on the pyrazole ring, directing electrophilic attacks to the pyridine moiety.
  • Reactivity in coupling : Serve as leaving groups in Suzuki-Miyaura reactions (e.g., coupling with aryl boronic acids).
    Experimental validation :
  • DFT calculations : Map electrostatic potential surfaces to predict reactive sites.
  • Kinetic studies : Monitor reaction rates with/without bromine using UV-Vis or LC-MS .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Antimicrobial activity :
  • MIC assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (CLSI guidelines).
  • Enzyme inhibition :
  • Kinase assays : Screen against tyrosine kinases (e.g., EGFR) via fluorescence polarization.
  • Cytotoxicity :
  • MTT assay : Evaluate IC₅₀ values in cancer cell lines (e.g., HeLa, MCF-7).
    Note: Include QSAR modeling to correlate substituent effects (e.g., bromine size) with activity .

Data Analysis and Contradictions

Q. How should researchers address conflicting spectroscopic data for halogenated heterocycles?

  • Methodological Answer :
  • Cross-validate techniques : Compare NMR (e.g., DEPT-135 for CH₂ groups) with IR (C-Br stretches ~500 cm⁻¹).
  • Control experiments : Synthesize a des-bromo analog to isolate spectral contributions.
  • Literature benchmarking : Reference crystallographic data from Acta Crystallographica (e.g., bond lengths for C-Br: ~1.9 Å) .

Methodological Recommendations Table

Research AspectRecommended TechniquesKey References
Synthesis OptimizationPd-catalyzed coupling, solvent screening (DMF/DMSO)
Structural AnalysisX-ray crystallography (SHELX), 2D NMR (COSY, NOESY)
Biological ScreeningMIC assays, kinase inhibition (FP-based), QSAR modeling
Stability StudiesAccelerated degradation (40°C/75% RH), LC-MS monitoring

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.